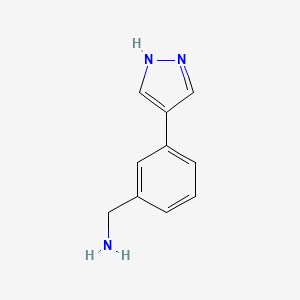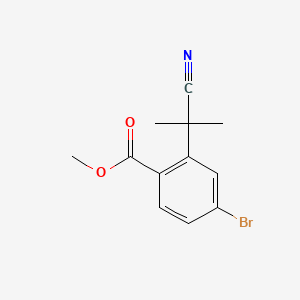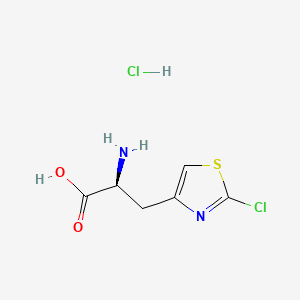
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride is a chemical compound that features a thiazole ring substituted with a chlorine atom and an amino acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic conditions.
Chlorination: The thiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amino Acid Coupling: The chlorinated thiazole is coupled with an amino acid derivative, such as an ester or amide, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced using reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling Reactions: The amino acid moiety can participate in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Substitution: Products with different substituents on the thiazole ring.
Oxidation/Reduction: Oxidized or reduced forms of the thiazole ring.
Coupling: Peptides or peptide derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biochemistry: The compound can serve as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Chemistry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoic acid hydrochloride: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-amino-3-(2-iodo-1,3-thiazol-4-yl)propanoic acid hydrochloride: Similar structure but with an iodine atom instead of chlorine.
Eigenschaften
Molekularformel |
C6H8Cl2N2O2S |
|---|---|
Molekulargewicht |
243.11 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O2S.ClH/c7-6-9-3(2-12-6)1-4(8)5(10)11;/h2,4H,1,8H2,(H,10,11);1H/t4-;/m0./s1 |
InChI-Schlüssel |
VFMGAVAXOPIGMB-WCCKRBBISA-N |
Isomerische SMILES |
C1=C(N=C(S1)Cl)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=C(N=C(S1)Cl)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
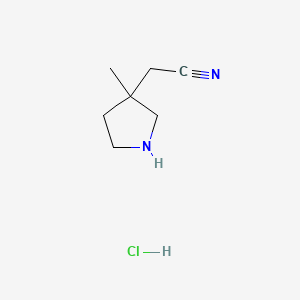
![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
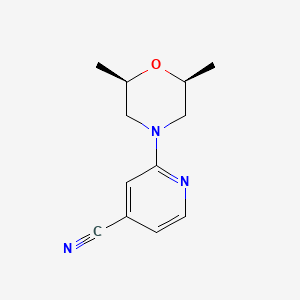
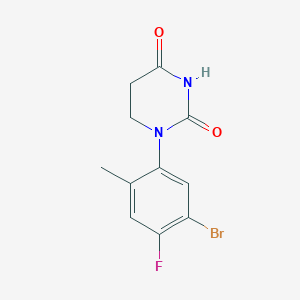


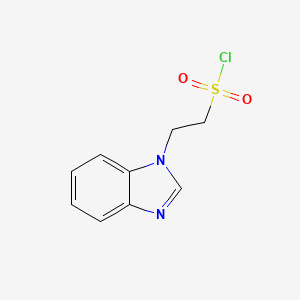
![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
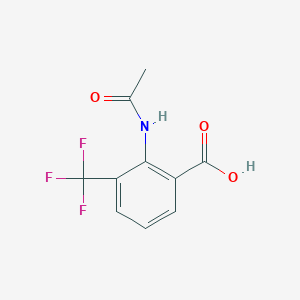
![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
![2-[(6-Amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline](/img/structure/B13483959.png)
